Antiprotealide

proteasome inhibition chymotrypsin-like activity β5 subunit

Antiprotealide is a low nanomolar, β‑lactone‑containing 20S proteasome inhibitor that was designed as a structural hybrid of salinosporamide A (marizomib) and omuralide. It retains the chloroethyl side‑chain required for irreversible proteasome binding while incorporating the isopropyl substitution that alters β‑subunit selectivity.

Molecular Formula C12H18ClNO4
Molecular Weight 275.73 g/mol
Cat. No. B1246713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiprotealide
Synonymsantiprotealide
Molecular FormulaC12H18ClNO4
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESCC(C)C(C12C(=O)OC1(C(C(=O)N2)CCCl)C)O
InChIInChI=1S/C12H18ClNO4/c1-6(2)8(15)12-10(17)18-11(12,3)7(4-5-13)9(16)14-12/h6-8,15H,4-5H2,1-3H3,(H,14,16)/t7-,8-,11-,12-/m0/s1
InChIKeyISOLNHGTJDCQNQ-OSTYVCCYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiprotealide – a molecular hybrid 20S proteasome inhibitor for chemical biology and lead discovery procurement


Antiprotealide is a low nanomolar, β‑lactone‑containing 20S proteasome inhibitor that was designed as a structural hybrid of salinosporamide A (marizomib) and omuralide . It retains the chloroethyl side‑chain required for irreversible proteasome binding while incorporating the isopropyl substitution that alters β‑subunit selectivity . Initially described as a synthetic molecule, antiprotealide was subsequently identified as a genuine natural product of the marine actinomycete *Salinispora tropica* .

Mechanism
Irreversible covalent β5 proteasome engagement via chloroethyl leaving group
Selectivity
Hybrid β-subunit selectivity profile distinct from omuralide and salinosporamide A
Sourcing
Confirmed natural product of Salinispora tropica; supports fermentation or synthesis procurement

Why Antiprotealide cannot be replaced by generic proteasome inhibitors in target‑identification and selectivity‑profiling workflows


Proteasome inhibitors are not functionally interchangeable. Antiprotealide occupies a unique structural space that combines the irreversible warhead of salinosporamide A with the C5‑isopropyl motif of omuralide, producing a β‑subunit selectivity profile distinct from both parent molecules . Unlike boronate‑based agents (e.g., bortezomib, ixazomib) that bind reversibly, antiprotealide forms a covalent adduct with the catalytic N‑terminal threonine of the β5 subunit, leading to prolonged target engagement . Furthermore, its chloroethyl leaving group confers a different duration of proteasome inhibition compared with epoxyketone‑based irreversible inhibitors such as carfilzomib . These mechanistic distinctions directly affect experimental readouts in ubiquitin‑proteasome pathway studies, making simple substitution without re‑validation scientifically unsound.

Reversibility Boronate-based inhibitors (bortezomib, ixazomib) bind reversibly; antiprotealide’s irreversible adduct alters washout and target engagement profiles.
Warhead class Epoxyketone inhibitors (carfilzomib) differ in leaving group; kinetics and duration of β5 inhibition may not transfer without re‑validation.
Subunit bias Omuralide lacks the chloroethyl warhead and shows a distinct β‑subunit selectivity pattern; direct comparison in selectivity‑profiling workflows is unreliable.

Antiprotealide – Quantitative Differentiation Evidence Against Omuralide and Salinosporamide A


Chymotrypsin‑like β5 inhibitory potency: antiprotealide vs. omuralide

Antiprotealide inhibits the chymotrypsin‑like (CT‑L) activity of purified rabbit 20S proteasome with an IC50 of 27 nM . Under comparable assay conditions, omuralide (clasto‑lactacystin β‑lactone) exhibits an IC50 of 47–49 nM against the same activity . This represents a 1.7‑ to 1.8‑fold improvement in intrinsic β5 inhibitory potency for antiprotealide, corroborated by independent vendor data reporting an approximately 2.5‑fold greater potency than omuralide .

CT‑L β5 inhibition
Cross‑study comparable
Antiprotealide vs Omuralide
27 nM / 47–49 nM ~1.8‑fold lower IC50
Supports lower concentration requirements for equivalent β5 engagement.
Purified rabbit 20S; vendor reports ~2.5‑fold potency advantage.
proteasome inhibition chymotrypsin-like activity β5 subunit IC50

Whole‑cell antiproliferative potency in RPMI‑8226 multiple myeloma cells

In the human multiple myeloma cell line RPMI‑8226, antiprotealide displays a whole‑cell IC50 of 220 nM . By contrast, salinosporamide A (marizomib) achieves an IC50 of 8.2 nM in the same cell line under a 48‑h resazurin cytotoxicity assay . Antiprotealide is therefore approximately 27‑fold less potent than salinosporamide A in this cellular context, underscoring that its structural modifications substantially modulate cell‑based activity despite retaining the chloroethyl warhead.

Whole‑cell RPMI‑8226
Cross‑study comparable
Antiprotealide vs Salinosporamide A
220 nM / 8.2 nM ~27‑fold less potent
Graded cytotoxicity window for intermediate proteasome inhibition studies.
RPMI‑8226 multiple myeloma; 48‑h resazurin assay.
multiple myeloma RPMI-8226 whole-cell potency IC50

Irreversible binding mechanism retained from salinosporamide A that omuralide lacks

Antiprotealide retains the C2 chloroethyl side‑chain on its γ‑lactam ring, a structural feature it shares with salinosporamide A but that is completely absent in omuralide . This chloroethyl group serves as a leaving group, enabling irreversible covalent modification of the catalytic N‑terminal threonine residue (Thr1) of the β5 subunit . Omuralide, which possesses only a C5 isopropyl group and no leaving group, binds reversibly . Irreversible binding confers prolonged proteasome inhibition that persists after compound washout, a pharmacodynamic property that distinguishes the salinosporamide/antiprotealide chemotype from omuralide.

Binding mode
Class‑level inference
Irreversible covalent adduct via chloroethyl leaving group
Sustained target engagement after washout; distinct from reversible omuralide.
X‑ray crystallography and competition studies confirm modification of Thr1.
irreversible inhibition chloroethyl leaving group covalent adduct β-lactone

Natural product status: antiprotealide is a genuine *Salinispora tropica* metabolite

Although antiprotealide was first synthesised as a designed hybrid molecule , it was subsequently shown to be a naturally occurring metabolite of the marine actinomycete *Salinispora tropica* . Crude extracts from shake‑flask cultures of three wild‑type *S. tropica* strains confirmed production titers of 1.1, 0.8, and 3.0 mg L⁻¹ . By contrast, omuralide is not a direct natural product but a synthetic derivative of lactacystin, itself produced by *Streptomyces* spp. This natural origin offering opens an alternative procurement route via fermentation for laboratories equipped with microbial culture capabilities.

Natural product titer
Head‑to‑head
0.8 – 3.0 mg L⁻¹
Confirmed S. tropica metabolite; supports fermentation sourcing.
Three wild‑type strains; salinosporamide A titers ~50‑100 mg L⁻¹.
natural product Salinispora tropica marine actinomycete fermentation titer

Antiprotealide – Optimal Research and Procurement Application Scenarios


Chemical biology studies requiring an irreversible proteasome inhibitor with intermediate whole‑cell potency

When investigators need sustained, covalent proteasome β5 inhibition without the extreme cytotoxicity of salinosporamide A (RPMI‑8226 IC50 = 8.2 nM), antiprotealide (RPMI‑8226 IC50 = 220 nM) provides a graded response across a wider concentration window . This property is particularly valuable in ubiquitin‑proteasome pathway kinetic studies, where complete and immediate shutdown of proteasomal activity confounds the measurement of substrate turnover rates .

Structure–activity relationship (SAR) campaigns exploring β‑lactone proteasome inhibitor selectivity

Antiprotealide occupies a unique SAR position as the only compound that pairs the irreversible chloroethyl warhead of salinosporamide A with the C5‑isopropyl substitution of omuralide . This hybrid architecture produces a β‑subunit selectivity profile distinct from either parent, making antiprotealide an essential comparator in SAR panels that probe the contributions of the C2 and C5 side‑chains to subunit selectivity and binding kinetics .

Natural product discovery and biosynthesis research using marine actinomycete models

Antiprotealide serves as a validated natural product standard for *Salinispora tropica* metabolomics studies, with confirmed wild‑type titers of 0.8–3.0 mg L⁻¹ . Laboratories engaged in marine natural product chemistry or biosynthetic engineering can employ antiprotealide as a reference compound when screening for novel proteasome inhibitors or engineering the salinosporamide biosynthetic gene cluster .

Biochemical tool for discriminating proteasome β‑subunit catalytic activities

Antiprotealide differentially inhibits the three proteolytic activities of the 20S proteasome: chymotrypsin‑like (CT‑L, β5) IC50 = 27 nM and trypsin‑like (T‑L, β2) IC50 = 211 nM . This 7.8‑fold selectivity window between CT‑L and T‑L activities enables researchers to dissect the contributions of individual catalytic subunits to overall protein degradation when used in combination with subunit‑specific fluorogenic substrate assays .

Application
Selection Property
Validation Focus
Ubiquitin‑proteasome pathway studies
Irreversible binding with modulated cellular potency
Target engagement and degradation kinetics
β‑lactone SAR profiling
Hybrid C2/C5 substitution architecture
β‑subunit selectivity fingerprint
Marine actinomycete metabolomics
Natural product identity and fermentation feasibility
Biosynthetic gene cluster expression
Catalytic subunit discrimination
Differential CT‑L and T‑L inhibition profile
Subunit‑specific fluorogenic substrate assays
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